Dicyclohexyl phthalate

説明

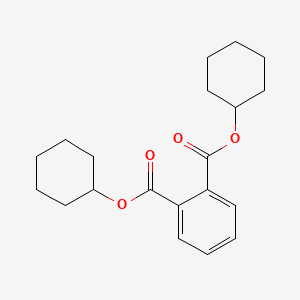

Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4, Array | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025021 | |

| Record name | Dicyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley], WHITE CRYSTALLINE POWDER. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

392 to 455 °F at 4 mmHg (NTP, 1992), BP: 224 °C at 4 mm Hg, at 0.5kPa: 222-228 °C | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

405 °F (NTP, 1992), 180-190 °C c.c. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 4.0 mg/L at 24 °C., Slightly soluble in chloroform; soluble in ethanol, diethyl ether, Soluble in most organic solvents, SOL IN LINSEED & CASTOR OILS, Solubility in water: none | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.383 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.383 g/cu cm at 20 °C, 1.4 g/cm³ | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 302 °F (NTP, 1992), 0.00000087 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, 8.69X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White granular solid, White, crystalline solid, Prisms from alcohol | |

CAS No. |

84-61-7 | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGD15M7H2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 to 149 °F (NTP, 1992), 66 °C | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Dicyclohexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Dicyclohexyl phthalate (B1215562) (DCHP), a widely used plasticizer and a compound of interest in toxicological and environmental research.

Molecular Structure and Identification

Dicyclohexyl phthalate (DCHP) is a diester of phthalic acid and cyclohexanol.[1] The core of the molecule consists of a benzene-1,2-dicarboxylate group, where the carboxylic acid moieties are esterified with two cyclohexyl rings.[1][2] The molecular formula of DCHP is C₂₀H₂₆O₄.[1]

Key Identifiers:

-

IUPAC Name: dicyclohexyl benzene-1,2-dicarboxylate[1]

-

CAS Number: 84-61-7[3]

-

Molecular Formula: C₂₀H₂₆O₄[1]

-

SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3[1]

-

InChIKey: VOWAEIGWURALJQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

DCHP is a white, granular solid with a mild aromatic odor.[1] It is characterized by its low volatility and insolubility in water. The quantitative properties of DCHP are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 330.42 g/mol | [4] |

| Physical Description | White crystalline powder/granular solid | [1][2] |

| Melting Point | 63-67 °C | [4] |

| Boiling Point | 235 °C at 4 mmHg | |

| Vapor Pressure | 0.1 mmHg at 150 °C | [4] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol/Water) | 5.2 (Predicted) | [5] |

Experimental Protocols for Identification and Quantification

The identification and quantification of DCHP in various matrices are critical for environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are the most common analytical techniques employed.

General Protocol for DCHP Quantification in Environmental Samples via LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of DCHP from a solid matrix (e.g., soil, sediment).

-

Sample Preparation and Extraction:

-

Weigh approximately 5 grams of the homogenized solid sample into a centrifuge tube.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated phthalate analogue).

-

Add 10 mL of a suitable extraction solvent, such as a 1:1 mixture of hexane (B92381) and acetone.

-

Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the pellet twice more, combining the supernatants.

-

-

Extract Cleanup (Solid-Phase Extraction - SPE):

-

Evaporate the combined solvent extract to approximately 1 mL under a gentle stream of nitrogen.

-

Condition a silica (B1680970) gel SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of hexane through it.

-

Load the concentrated extract onto the SPE cartridge.

-

Elute interfering compounds with 10 mL of hexane (fraction 1).

-

Elute the phthalate fraction with 10 mL of a 7:3 mixture of hexane and ethyl acetate (B1210297) (fraction 2).

-

Evaporate the second fraction to dryness under nitrogen and reconstitute in 1 mL of the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water (A) and methanol (B129727) (B), both containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Monitor specific precursor-to-product ion transitions for DCHP and the internal standard using Multiple Reaction Monitoring (MRM).

-

The following diagram illustrates a typical workflow for this analytical process.

Biological Interaction: PXR Signaling Pathway

Recent research has identified DCHP as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating xenobiotic metabolism and lipid homeostasis. The activation of PXR by ligands like DCHP can lead to the transcriptional upregulation of genes involved in drug metabolism, such as those in the Cytochrome P450 family (e.g., CYP3A4). This interaction is a key area of investigation for understanding the potential endocrine-disrupting effects of DCHP.

The logical relationship of this signaling pathway is depicted below.

References

Dicyclohexyl Phthalate: A Technical Overview of Its Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicyclohexyl phthalate (B1215562) (DCHP), a widely used plasticizer. It details its chemical identity, physicochemical properties, and significant interactions with biological systems, with a particular focus on its role as an endocrine disruptor. This document is intended to serve as a resource for researchers and professionals in the fields of toxicology, drug development, and environmental health.

Chemical Identity

IUPAC Name: dicyclohexyl benzene-1,2-dicarboxylate[1]

Synonyms: A variety of synonyms are used to refer to dicyclohexyl phthalate, reflecting its widespread use in industrial and commercial applications. These include:

Physicochemical Properties

This compound is a white granular solid with a mild aromatic odor. It is insoluble in water but soluble in various organic solvents.[6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₄ | [2] |

| Molecular Weight | 330.42 g/mol | [2] |

| CAS Number | 84-61-7 | [1][2] |

| Melting Point | 63-67 °C | |

| Boiling Point | 212 °C at 5 mmHg | |

| Vapor Pressure | 0.1 mmHg (150 °C) | |

| Vapor Density | 11.6 (vs air) | [7] |

| Flash Point | 180 - 190 °C | [7] |

| logP (Octanol/Water Partition Coefficient) | 5.2 | [1] |

Biological Interactions and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with normal hormonal functions.[8] A primary mechanism of its action involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in xenobiotic metabolism and lipid homeostasis.[1][4][9]

Activation of PXR by DCHP leads to a cascade of downstream events, including the increased expression of genes involved in lipogenesis and ceramide synthesis.[1][4][9] This interaction has been shown to induce hypercholesterolemia and increase circulating ceramides (B1148491) in animal models, highlighting a potential risk factor for cardiovascular disease.[1][4][9]

The following diagram illustrates the signaling pathway of DCHP-mediated PXR activation.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the effects of this compound.

In Vitro PXR Activation Assay

This protocol is designed to assess the ability of DCHP to activate the human and mouse Pregnane X Receptor (PXR) in a cell-based reporter assay.

1. Cell Culture and Transfection:

-

Human colon adenocarcinoma (LS180) cells are cultured in appropriate media.

-

Cells are transiently transfected with expression plasmids for either human PXR (hPXR) or mouse PXR (mPXR), along with a luciferase reporter plasmid containing PXR-responsive elements (e.g., CYP3A4 promoter for hPXR). A β-galactosidase expression vector is co-transfected as an internal control for transfection efficiency.

2. Compound Treatment:

-

Following transfection, cells are treated with varying concentrations of DCHP (dissolved in a suitable solvent like DMSO) or a vehicle control. A known PXR agonist, such as rifampicin, can be used as a positive control.

3. Luciferase and β-Galactosidase Assays:

-

After a 24-hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer to determine the extent of reporter gene activation.

-

β-galactosidase activity is measured to normalize the luciferase data for transfection efficiency.

4. Data Analysis:

-

Normalized luciferase activity is expressed as fold activation relative to the vehicle control.

-

Dose-response curves are generated to determine the potency (EC50) of DCHP in activating PXR.[4]

In Vivo Animal Study of DCHP-Induced Hyperlipidemia

This protocol outlines an animal study to evaluate the in vivo effects of DCHP exposure on lipid homeostasis.

1. Animal Model and Housing:

-

Wild-type and PXR-knockout mice on a C57BL/6 background are used.

-

Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. DCHP Administration:

-

Mice are orally gavaged daily with DCHP (e.g., 10 mg/kg body weight) dissolved in a vehicle such as corn oil for a specified period (e.g., 7 days). A control group receives the vehicle only.

3. Sample Collection:

-

At the end of the treatment period, mice are fasted overnight.

-

Blood samples are collected via cardiac puncture for plasma lipid analysis.

-

Liver and intestinal tissues are harvested for gene expression analysis.

4. Biochemical and Molecular Analysis:

-

Plasma levels of total cholesterol, triglycerides, LDL, and HDL are measured using commercially available kits.

-

Total RNA is isolated from liver and intestinal tissues.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of PXR target genes involved in lipid metabolism (e.g., NPC1L1, MTP).

5. Statistical Analysis:

-

Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of DCHP-induced changes in plasma lipids and gene expression between the different experimental groups.[1][4]

References

- 1. Effects of this compound Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of peroxisome proliferator-activated receptor alpha--independent effects of PPARalpha activators in the rodent liver: di-(2-ethylhexyl) phthalate also activates the constitutive-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Di-(2-ethylhexyl) phthalate exposure leads to ferroptosis via the HIF-1α/HO-1 signaling pathway in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. plasticlist.org [plasticlist.org]

- 9. Effects of this compound Exposure on PXR Activation and Lipid Homeostasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Dicyclohexyl phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl phthalate (B1215562) (DCHP), a high-production-volume chemical, is primarily utilized as a plasticizer in a variety of polymer applications. Its widespread use and potential for human exposure have prompted significant research into its physical, chemical, and toxicological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of DCHP, detailed experimental protocols for their determination, and an exploration of its known biological interactions, particularly concerning metabolic and signaling pathways relevant to drug development and toxicology.

Chemical Identity and Physical Properties

Dicyclohexyl phthalate is the diester of phthalic acid and cyclohexanol (B46403).[1] It is a white, granular solid with a faint, aromatic odor at room temperature.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dicyclohexyl benzene-1,2-dicarboxylate[1] |

| Synonyms | DCHP, Phthalic acid dicyclohexyl ester, Ergoplast FDC, Unimoll 66[1][2] |

| CAS Number | 84-61-7[1] |

| Molecular Formula | C₂₀H₂₆O₄[1] |

| Molecular Weight | 330.42 g/mol [3] |

| Chemical Structure | C₆H₄(COOC₆H₁₁)₂[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 63-67 °C[4][5] |

| Boiling Point | 222-228 °C at 4 mmHg (0.53 kPa)[6] |

| Density | 1.383 g/cm³ at 20 °C[1][6] |

| Vapor Pressure | 8.69 x 10⁻⁷ mmHg at 25 °C[1] |

| Water Solubility | 1.015 - 4.0 mg/L at 20-24 °C[1][7] |

| Octanol-Water Partition Coefficient (log Kow) | 5.6 (calculated)[1] |

| Flash Point | 180-190 °C (closed cup)[1] |

Chemical Properties and Reactivity

DCHP is a stable compound under normal storage conditions.[1] It is incompatible with strong oxidizing agents, acids, and bases.[7] When heated to decomposition, it can emit acrid smoke and irritating vapors, with thermal decomposition products including cyclohexanol, cyclohexyl ether, phthalic anhydride (B1165640), and cyclohexyl benzoate.[1][8]

Synthesis

This compound is commercially produced by the esterification of phthalic anhydride with cyclohexanol.[9] This reaction is typically catalyzed by an acid, such as sulfuric acid, and may be carried out in the presence of a solvent like toluene (B28343) at elevated temperatures.[10] An alternative synthesis route involves the transesterification of dimethyl phthalate with cyclohexanol using an organotin catalyst.[7]

Hydrolysis

DCHP can be hydrolyzed to its monoester, monocyclohexyl phthalate (MCHP), and subsequently to phthalic acid.[11] This hydrolysis can be catalyzed by enzymes present in various tissues, including the liver and intestines.[9][11] The rate of hydrolysis can vary between species.[9] While not expected to undergo significant hydrolysis under typical environmental conditions, this process is a key step in its metabolism in biological systems.[4][12]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of this compound, primarily based on OECD guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point of DCHP can be determined using the capillary method with a liquid bath or a metal block apparatus.[1][13]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry DCHP is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a constant and slow rate (e.g., 1 °C/min) near the expected melting point.

-

Observation: The temperatures at which the first signs of melting are observed and at which the substance is completely molten are recorded to define the melting range.

Boiling Point Determination (OECD Guideline 103)

Due to its high boiling point at atmospheric pressure, the boiling point of DCHP is typically determined under reduced pressure.[14][15]

Methodology (Dynamic Method):

-

Apparatus: A dynamic boiling point apparatus is used, which allows for the precise control of pressure.

-

Procedure: The pressure in the apparatus is set to a specific value (e.g., 4 mmHg). The sample is heated, and the temperature at which the vapor pressure of the substance equals the applied pressure (indicated by a constant boiling temperature) is recorded.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of a low-volatility substance like DCHP can be determined using the gas saturation method.[16][17]

Methodology:

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with the vapor of the substance.

-

Trapping and Analysis: The vapor is then trapped, and the amount of substance transported by the gas is determined analytically (e.g., by gas chromatography).

-

Calculation: The vapor pressure is calculated from the mass of the substance and the volume of the gas passed through.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of DCHP.[3][12][18]

Methodology:

-

Equilibration: An excess amount of DCHP is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).

-

Phase Separation: The mixture is centrifuged or filtered to separate the solid DCHP from the aqueous solution.

-

Analysis: The concentration of DCHP in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The HPLC method is a common and reliable technique for determining the log Kow of compounds like DCHP.[6][9][11]

Methodology:

-

Principle: The retention time of the substance on a reversed-phase HPLC column is measured. This retention time is correlated with the substance's hydrophobicity.

-

Calibration: A calibration curve is generated using reference compounds with known log Kow values.

-

Measurement: DCHP is injected onto the column, and its retention time is determined.

-

Calculation: The log Kow of DCHP is calculated by interpolating its retention time on the calibration curve.

Biological Interactions and Signaling Pathways

This compound is known to interact with several biological pathways, acting as an endocrine-disrupting chemical. Its effects are primarily mediated through its interaction with nuclear receptors.

Pregnane (B1235032) X Receptor (PXR) Activation

DCHP has been identified as a potent agonist of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the metabolism and detoxification of xenobiotics.[19][20][21] Activation of PXR by DCHP can lead to the induction of cytochrome P450 enzymes, such as CYP3A4, which are involved in drug metabolism.[22][23] This interaction is a critical consideration in drug development, as it can lead to drug-drug interactions.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some studies suggest that phthalates, as a class, can interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[24][25] These receptors are involved in lipid metabolism, inflammation, and cellular differentiation. The interaction of DCHP with PPAR signaling pathways may contribute to its effects on lipid homeostasis.[25][26]

Steroidogenesis

Phthalates have been shown to interfere with steroid hormone biosynthesis (steroidogenesis).[2][8][27][28] This can occur through the disruption of key enzymes and regulatory proteins involved in the conversion of cholesterol to steroid hormones. The potential for DCHP to affect steroidogenesis is a significant area of toxicological research.[29][30]

Experimental Workflows

In Vitro PXR Activation Assay

A common method to assess the activation of PXR by a compound like DCHP is a cell-based reporter gene assay.[22][23]

In Vivo Study of DCHP Effects on Lipid Metabolism

Animal models, such as mice, are used to investigate the in vivo effects of DCHP on lipid metabolism.[19]

Conclusion

This compound possesses a unique set of physicochemical properties that have led to its widespread use as a plasticizer. Understanding these properties, through standardized experimental protocols, is crucial for predicting its environmental fate and behavior. Furthermore, its interactions with key biological signaling pathways, such as PXR, highlight its potential to influence drug metabolism and lipid homeostasis. For researchers and professionals in drug development, a thorough understanding of DCHP's characteristics is essential for assessing potential toxicological risks and for the development of safer alternatives. Further research is warranted to fully elucidate the complex mechanisms underlying its biological effects.

References

- 1. laboratuar.com [laboratuar.com]

- 2. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 3. oecd.org [oecd.org]

- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. Effects of this compound Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of this compound Exposure on PXR Activation and Lipid Homeostasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. endocrine-abstracts.org [endocrine-abstracts.org]

An In-depth Technical Guide to the Solubility of Dicyclohexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dicyclohexyl phthalate (B1215562) (DCHP) in aqueous and organic media. The information compiled herein is intended to support research, development, and quality control activities where DCHP is considered for use as a plasticizer or excipient. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing plasticizer suitability in pharmaceutical applications.

Physicochemical Properties of Dicyclohexyl Phthalate

This compound (CAS No: 84-61-7) is a white to off-white granular solid at ambient temperature, possessing a mild, characteristic odor.[1] It is a phthalate ester of phthalic acid and cyclohexanol. Due to its properties as a plasticizer, it finds use in various polymeric materials to enhance flexibility and durability.

Aqueous Solubility of this compound

This compound is characterized by its low solubility in water. Quantitative data from various sources are summarized in Table 1. The slight variations in reported values can be attributed to differences in experimental conditions such as temperature and the specific methodology employed.

Table 1: Quantitative Aqueous Solubility of this compound

| Solubility (mg/L) | Temperature (°C) | Method | Source(s) |

| 1.015 | Not Specified | Not Specified | Lanxess[1] |

| 4.0 | 24 | Not Specified | CPSC (citing NICNAS, 2008; HSDB, 2009; Yalkowsky et al., 2010)[2][3] |

| 1.01 | 20 | OECD Test Guideline 105 | Sigma-Aldrich[4] |

| 0.94 g/L (940 mg/L)* | 25 | Not Specified | Tokyo Chemical Industry[5] |

Note: The value reported by Tokyo Chemical Industry is significantly higher than other reported values and should be treated with caution. It is recommended to rely on values obtained through standardized testing methodologies.

Qualitative descriptions consistently classify this compound as "insoluble" or "does not dissolve in water".[5][6][7][8][9][10][11]

Solubility of this compound in Organic Solvents

This compound generally exhibits good solubility in a range of organic solvents, a characteristic that is crucial for its application as a plasticizer in various polymer systems. The qualitative solubility of DCHP in different organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solubility | Solvent(s) | Source(s) |

| Soluble | Acetone, Methyl Ethyl Ketone, Cyclohexanone, Diethyl Ether, Carbon Tetrachloride, Toluene, Linseed Oil, Castor Oil, Ethanol | ChemBK, PubChem[3][6] |

| Slightly Soluble | Ethylene (B1197577) Glycol, Some Amines, Chloroform | ChemBK, PubChem[3][6] |

| Completely Dissolved (when hot) | Gasoline, Mineral Oil | ChemBK[6] |

The general principle of "like dissolves like" can be applied to predict the solubility of DCHP. As a relatively nonpolar molecule with large hydrocarbon moieties (the cyclohexyl groups), it is readily soluble in nonpolar and moderately polar organic solvents. Its solubility is limited in highly polar protic solvents like ethylene glycol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the development and application of pharmaceutical formulations. Below are detailed methodologies for determining the solubility of a compound like this compound in both water and organic solvents.

The OECD Test Guideline 105 is a standardized method for determining the water solubility of chemical substances.[2][3][6][7] It is suitable for substances that are stable in water and are not volatile. The guideline describes two primary methods: the Column Elution Method for substances with solubility below 10⁻² g/L and the Flask Method for substances with solubility above 10⁻² g/L. Given the low aqueous solubility of DCHP, the Column Elution Method is the more appropriate choice.

Column Elution Method (for low solubility substances):

-

Preparation of the Column: A micro-column is charged with an inert support material, such as glass beads or quartz sand, which has been coated with an excess of the test substance (this compound).

-

Elution: Water is passed through the column at a controlled, slow flow rate. The temperature of the column is maintained at a constant value, typically 20 ± 0.5 °C.

-

Sample Collection: The eluate is collected in fractions over time.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Solubility: A plateau in the concentration of the eluate as a function of time indicates that saturation has been reached. The water solubility is the mean concentration of the fractions in this plateau region.

A widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the shake-flask method.[4]

Shake-Flask Method:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing the organic solvent of interest.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is often required.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a calibrated analytical method, such as HPLC or Gas Chromatography (GC). A calibration curve is generated using standard solutions of DCHP of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow for Plasticizer Suitability Assessment

For drug development professionals, the selection and qualification of a plasticizer like this compound is a multi-step process. The following diagram illustrates a logical workflow for assessing the suitability of a plasticizer for use in a pharmaceutical formulation.

References

- 1. OECD 105 - Phytosafe [phytosafe.com]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. saltise.ca [saltise.ca]

- 9. scribd.com [scribd.com]

- 10. Selection of Solid-State Plasticizers as Processing Aids for Hot-Melt Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dicyclohexyl Phthalate from Phthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dicyclohexyl phthalate (B1215562) (DCHP), a widely used plasticizer. The primary focus is on the direct esterification of phthalic anhydride (B1165640) with cyclohexanol (B46403), outlining the reaction mechanism, key experimental protocols, and comparative data on various catalytic systems. Additionally, an alternative transesterification route is presented. This document is intended to serve as a practical resource for laboratory-scale synthesis and process optimization.

Reaction Pathway and Mechanism

The synthesis of dicyclohexyl phthalate from phthalic anhydride is a two-step esterification reaction. In the first step, phthalic anhydride reacts with one equivalent of cyclohexanol to form the monoester, monocyclohexyl phthalate. This initial reaction is relatively fast. The second step, the esterification of the monoester with a second equivalent of cyclohexanol to form the diester (DCHP), is a slower, reversible reaction that requires a catalyst and the removal of water to drive the equilibrium towards the product.

An In-depth Technical Guide to the Industrial Applications of Dicyclohexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP), a phthalate ester of phthalic acid, is a versatile chemical compound primarily utilized as a plasticizer in the polymer industry. Its main function is to enhance the flexibility, durability, and processability of various plastic materials. Beyond its role as a softener, DCHP also contributes to the stabilization of polymers against environmental degradation and helps in preventing material deformation such as creep. This technical guide provides a comprehensive overview of the core industrial applications of DCHP, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of key processes.

Key Industrial Applications

Dicyclohexyl phthalate's primary role in industrial settings is as a plasticizer, a substance added to polymers to increase their flexibility and workability.[1] It is also used to a lesser extent in other applications.

Plasticizer in Polymers

DCHP is incorporated into a variety of polymers to modify their physical properties. The most significant applications are in:

-

Polyvinyl Chloride (PVC): DCHP is a key additive in PVC formulations, transforming the otherwise rigid material into a flexible form suitable for a wide range of products. This includes films, cables, flooring, and profiles.[1] The inclusion of DCHP enhances the mechanical properties of PVC by increasing elongation and reducing stiffness.[1]

-

Acrylic Resins: In acrylic resins, DCHP improves resistance to weathering and light, making them ideal for outdoor applications such as coatings and signage.[1]

-

Polystyrene: The addition of DCHP to polystyrene can lead to improved impact resistance and enhanced processability.[1]

-

Nitrocellulose: For nitrocellulose-based products like lacquers and finishes, DCHP contributes to better film formation and overall durability.[1][2] It is often used as a co-plasticizer in nitrocellulose formulations, typically at a concentration of 10-20% of the total plasticizer amount, to improve moisture resistance and surface feel.[3]

-

Other Polymers: DCHP also finds use as a plasticizer for ethyl cellulose (B213188) and chlorinated rubber.[4]

Other Industrial Uses

Beyond its primary function as a plasticizer, DCHP is also utilized in:

-

Adhesives and Sealants: It is incorporated into adhesives and sealants to improve their elasticity and adhesion properties, which is particularly beneficial in construction and automotive applications.[5]

-

Textile Coatings: The textile industry uses DCHP for coating synthetic fibers to enhance the softness and flexibility of fabrics.[5]

-

Rubber Formulations: In rubber products like tires, belts, and hoses, DCHP is used to improve elasticity and flexibility.[5]

-

Specialty Inks: It is also used in the formulation of printing inks.[4]

Quantitative Data on this compound

The performance of DCHP as a plasticizer can be quantified through various physical and chemical tests. Below are tables summarizing key properties and performance data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84-61-7 | [6] |

| Molecular Formula | C₂₀H₂₆O₄ | [7] |

| Molecular Weight | 330.42 g/mol | [7] |

| Appearance | White to off-white granular solid | [6] |

| Melting Point | 63°C (145.4°F) | [6] |

| Solubility in Water | 1.015 mg/L | [6] |

| Bulk Density | 0.787 g/mL | [6] |

Table 2: Typical Specifications of Commercial this compound

| Parameter | Specification | Test Method | Reference |

| Ester Content (% by area) | 98.00 min | Gas Chromatography | [4] |

| Acid Number (mg KOH/g) | 0.5 max | ASTM D1045-08 | [4] |

| Acidity as Phthalic Acid (Wt. %) | 0.075 max | ASTM D1045-08 | [4] |

| Color (in 10% Acetone, HU) | 50 max | ASTM D1045-08 | [4] |

Experimental Protocols

The evaluation of DCHP's performance as a plasticizer involves a series of standardized tests to measure its effect on the physical, mechanical, and thermal properties of the polymer.

Mechanical Properties Testing

1. Tensile Properties (ASTM D882)

-

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting and films containing DCHP.

-

Methodology:

-

Prepare standardized dumbbell-shaped specimens from the plasticized polymer sheets.

-

Condition the specimens at a controlled temperature and humidity.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

-

Record the load and elongation throughout the test to generate a stress-strain curve.

-

From the curve, calculate the tensile strength (maximum stress), elongation at break (strain at failure), and modulus of elasticity (stiffness).

-

2. Hardness Testing (ASTM D2240)

-

Objective: To measure the indentation hardness of the plasticized polymer.

-

Methodology:

-

Place a flat specimen of the plasticized material on a hard, flat surface.

-

Press a durometer (a specialized hardness tester with a specific indenter shape) firmly against the specimen.

-

Read the hardness value from the durometer's scale. The scale (e.g., Shore A or Shore D) depends on the material's hardness.

-

Thermal Analysis

1. Differential Scanning Calorimetry (DSC) (ASTM E1356)

-

Objective: To determine the glass transition temperature (Tg) of the polymer, which is lowered by the addition of a plasticizer.

-

Methodology:

-

A small, weighed sample of the plasticized polymer is placed in a DSC pan.

-

The sample is heated at a controlled rate in an inert atmosphere.

-

The heat flow to the sample is measured and compared to an empty reference pan.

-

The glass transition is observed as a step change in the heat flow curve. The midpoint of this step is taken as the Tg. For PVC, the addition of 10wt% and 20wt% of a plasticizer like DOP has been shown to significantly lower the Tg.[8]

-

2. Thermogravimetric Analysis (TGA) (ASTM E1131)

-

Objective: To evaluate the thermal stability of the plasticized polymer and determine the onset of degradation.

-

Methodology:

-

A small, weighed sample is placed in a TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition. For PVC, decomposition typically begins with the formation of HCl.[9]

-

Migration and Extraction Analysis

1. Plasticizer Migration Testing

-

Objective: To quantify the amount of DCHP that leaches from the polymer into a surrounding medium.

-

Methodology:

-

Immerse a known surface area of the plasticized polymer in a specific food simulant (e.g., distilled water, 3% acetic acid, 10% ethanol, or a fatty food simulant like olive oil) or another relevant solvent.[1][10]

-

Store the sample at a controlled temperature for a specified period.

-

Analyze the simulant for the concentration of the migrated DCHP using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

-

2. Quantification of DCHP in Polymers (GC-MS)

-

Objective: To determine the concentration of DCHP within a polymer matrix.

-

Methodology:

-

Sample Preparation:

-

Dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran).

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Filter the solution to separate the polymer. The filtrate now contains the extracted DCHP.

-

Alternatively, perform a solvent extraction using a technique like Soxhlet extraction.

-

-

GC-MS Analysis:

-

Inject a known volume of the filtrate into a gas chromatograph coupled with a mass spectrometer.

-

The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase.

-

The MS identifies and quantifies the DCHP based on its unique mass spectrum.

-

-

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of plasticization by this compound (DCHP).

Caption: General experimental workflow for evaluating DCHP as a plasticizer.

Conclusion

This compound remains a significant plasticizer in the polymer industry, valued for its ability to impart flexibility, durability, and stability to a range of materials, most notably PVC. Its performance can be rigorously evaluated through a suite of standardized experimental protocols that provide quantitative data on its effects on mechanical, thermal, and migration properties. This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to understand and utilize DCHP in their respective fields.

References

- 1. Study on migration behavior of phthalate esters from PVC cling films [plaschina.com.cn]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. kljindia.com [kljindia.com]

- 5. This compound manufacturer in China, commercially produces DCHP with an annual capacity of 600 tons per year [comwin-china.com]

- 6. lanxess.com [lanxess.com]

- 7. This compound | C20H26O4 | CID 6777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization [mdpi.com]

- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 11. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]

- 12. benchchem.com [benchchem.com]

The In Vivo Metabolic Journey of Dicyclohexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Dicyclohexyl phthalate (B1215562) (DCHP), a plasticizer with increasing toxicological scrutiny. This document synthesizes current knowledge on its absorption, distribution, metabolism, and excretion (ADME), offering insights for toxicology research and drug development. Given the limited availability of complete quantitative data for DCHP, this guide incorporates analogous data from other high molecular weight phthalates to present a more complete picture of its likely metabolic fate.

Executive Summary

Dicyclohexyl phthalate (DCHP) undergoes a multi-step metabolic process in vivo, primarily initiated by hydrolysis to its monoester, monocyclohexyl phthalate (MCHP), which is considered a key toxicologically active metabolite. Subsequent oxidative metabolism of the cyclohexyl moiety leads to more polar derivatives, which are then largely conjugated, primarily with glucuronic acid, to facilitate their excretion. Both urinary and fecal routes are significant for the elimination of DCHP metabolites. This guide details the metabolic transformations, provides representative quantitative data on excretion and tissue distribution from analogous phthalates, outlines typical experimental protocols for studying phthalate metabolism in vivo, and presents visual diagrams of the metabolic pathway and experimental workflows.

Metabolic Pathway of this compound

The in vivo metabolism of DCHP can be categorized into three main phases:

Phase I: Hydrolysis The initial and rate-limiting step in DCHP metabolism is the hydrolysis of one of the ester linkages, catalyzed by non-specific esterases and lipases, particularly in the intestine and liver.[1][2] This reaction produces monocyclohexyl phthalate (MCHP) and cyclohexanol.[2] The efficiency of this hydrolysis is a critical determinant of DCHP's toxicity, as MCHP is believed to be the more biologically active compound.[1]

Phase II: Oxidation Following hydrolysis, the MCHP molecule undergoes further Phase I metabolism through oxidation of the cyclohexyl ring. While the specific oxidized metabolites of DCHP are not extensively documented in publicly available literature, by analogy with other phthalates possessing cyclic or alkyl chains, it is hypothesized that oxidation occurs at various positions on the cyclohexyl ring to introduce hydroxyl groups. These alcohols can be further oxidized to ketones and carboxylic acids, increasing their water solubility.

Phase III: Conjugation The hydroxylated and carboxylated metabolites of MCHP, as well as MCHP itself, can undergo Phase II conjugation reactions. The most common conjugation pathway for phthalate metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[3][4] This process attaches a glucuronic acid moiety to the metabolite, significantly increasing its polarity and facilitating its excretion via urine and bile.

A diagram of the proposed metabolic pathway is presented below.

Quantitative Data on Distribution and Excretion

Table 1: Representative Excretion Balance of ¹⁴C-DEHP in Rats After a Single Oral Dose

| Time Post-Dose | Route of Excretion | % of Administered Dose |

| 7 days | Urine | 42% |

| 7 days | Feces | 57% |

| Total | 99% | |

| Data from Daniel & Bratt (1974) on di(2-ethylhexyl) phthalate in rats, presented as analogous to DCHP.[5] |

Table 2: Representative Tissue Distribution of ¹⁴C-DEHP Radioactivity in Rats 24 Hours After a Single Oral Dose

| Tissue | % of Administered Dose per Gram of Tissue |

| Liver | 0.15% |

| Kidney | 0.08% |

| Fat | 0.05% |

| Testes | <0.01% |

| Brain | <0.01% |

| Data derived from studies on di(2-ethylhexyl) phthalate, presented as analogous to DCHP.[6] |

Experimental Protocols

This section outlines a typical experimental protocol for an in vivo metabolism and toxicokinetic study of a phthalate ester, such as DCHP, in a rat model.

4.1 Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Age: 8-10 weeks

-

Acclimation: Animals are acclimated for at least one week prior to the study, housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum.

4.2 Dosing

-

Dose Formulation: DCHP is dissolved or suspended in a suitable vehicle, such as corn oil.

-

Administration: A single dose is administered via oral gavage. For toxicokinetic studies, multiple dose groups (e.g., low, mid, high dose) and a vehicle control group are typically used.

4.3 Sample Collection A generalized workflow for sample collection and analysis is depicted below.

-

Urine and Feces: Animals are housed in individual metabolism cages that allow for the separate collection of urine and feces. Samples are collected at specified intervals (e.g., 0-24h, 24-48h, 48-72h).

-

Blood: Blood samples are collected via a cannulated vessel or through retro-orbital sinus sampling at multiple time points post-dosing to determine the pharmacokinetic profile. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidneys, adipose tissue, testes) are harvested, weighed, and stored frozen until analysis.

4.4 Sample Analysis

-

Extraction: Metabolites are extracted from the biological matrices. For urine, this typically involves enzymatic deconjugation with β-glucuronidase to convert glucuronidated metabolites back to their free form, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Tissues are first homogenized before extraction.

-

Instrumentation: Analysis is performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques provide the sensitivity and selectivity required to identify and quantify the parent compound and its various metabolites.

-

Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for DCHP and its key metabolites.

Conclusion

The in vivo metabolism of this compound is a complex process initiated by hydrolysis to MCHP, followed by oxidation and conjugation. While a complete quantitative profile for DCHP is not yet fully established in the public domain, analogies with other high molecular weight phthalates provide a robust framework for understanding its ADME properties. The methodologies and pathways described in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies on the toxicokinetics and metabolic fate of DCHP and related compounds. Further research is warranted to definitively identify and quantify all oxidative metabolites of DCHP and to fully characterize its tissue distribution and excretion balance.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Urinary metabolomic profiling in rats exposed to dietary di(2-ethylhexyl) phthalate (DEHP) using ultra-performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential developmental toxicities of di-n-hexyl phthalate and this compound administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]